molecular formula C21H14Br2N2OS2 B11537548 4-bromo-2-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]phenol

4-bromo-2-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]phenol

Cat. No.: B11537548
M. Wt: 534.3 g/mol
InChI Key: OHYWZNMMKNHQJJ-UHFFFAOYSA-N
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Description

4-BROMO-2-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]PHENOL is a complex organic compound featuring a brominated phenol group, a benzothiazole moiety, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]PHENOL typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved by cyclization reactions involving ortho-aminothiophenol and appropriate aldehydes or ketones.

    Introduction of the Bromophenyl Group: This step often involves bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Linking the Sulfanyl Group: The sulfanyl linkage is introduced through thiol-ene reactions or nucleophilic substitution reactions involving thiols and alkyl halides.

    Final Assembly: The final compound is assembled through condensation reactions, often under acidic or basic conditions, to form the imine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group can undergo oxidation to form quinones.

    Reduction: The imine linkage can be reduced to form amines.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols and benzothiazoles.

Scientific Research Applications

4-BROMO-2-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]PHENOL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-BROMO-2-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]PHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The benzothiazole moiety is known to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromophenol: A simpler brominated phenol with similar reactivity.

    4-Bromobenzyl Cyanide: Another brominated compound with different functional groups.

    Benzothiazole Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

4-BROMO-2-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]PHENOL is unique due to its combination of brominated phenol, benzothiazole, and sulfanyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H14Br2N2OS2

Molecular Weight

534.3 g/mol

IUPAC Name

4-bromo-2-[[2-[(4-bromophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]iminomethyl]phenol

InChI

InChI=1S/C21H14Br2N2OS2/c22-15-3-1-13(2-4-15)12-27-21-25-18-7-6-17(10-20(18)28-21)24-11-14-9-16(23)5-8-19(14)26/h1-11,26H,12H2

InChI Key

OHYWZNMMKNHQJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=CC(=C4)Br)O)Br

Origin of Product

United States

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